molecular formula C11H9F2N B11905703 1-Amino-4-(difluoromethyl)naphthalene

1-Amino-4-(difluoromethyl)naphthalene

Cat. No.: B11905703
M. Wt: 193.19 g/mol
InChI Key: LUFNMIGVTDUBMI-UHFFFAOYSA-N
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Description

1-Amino-4-(difluoromethyl)naphthalene is an organic compound that belongs to the class of naphthalene derivatives Naphthalene is a polycyclic aromatic hydrocarbon known for its characteristic mothball odor

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-4-(difluoromethyl)naphthalene typically involves the introduction of the difluoromethyl group into a naphthalene derivative. One common method is the difluoromethylation of 1-amino-4-bromonaphthalene using difluoromethylating agents under specific reaction conditions. The reaction may involve the use of palladium catalysts and bases to facilitate the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale difluoromethylation processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The choice of reagents, catalysts, and reaction conditions is optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Amino-4-(difluoromethyl)naphthalene can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction can produce primary amines .

Scientific Research Applications

1-Amino-4-(difluoromethyl)naphthalene has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Amino-4-(difluoromethyl)naphthalene involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluoromethyl group can enhance the compound’s lipophilicity and stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Amino-4-(difluoromethyl)naphthalene is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability .

Properties

Molecular Formula

C11H9F2N

Molecular Weight

193.19 g/mol

IUPAC Name

4-(difluoromethyl)naphthalen-1-amine

InChI

InChI=1S/C11H9F2N/c12-11(13)9-5-6-10(14)8-4-2-1-3-7(8)9/h1-6,11H,14H2

InChI Key

LUFNMIGVTDUBMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2N)C(F)F

Origin of Product

United States

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